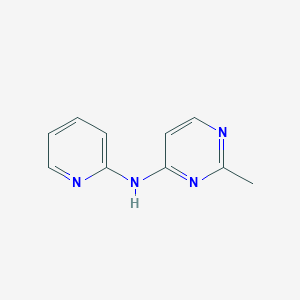

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with appropriate pyrimidine derivatives. One common method includes the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. For instance, N-(pyridin-2-yl)amides can be synthesized in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or pyrimidine rings.

Substitution: Nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine lies in its role as a precursor for developing more complex heterocyclic compounds. These derivatives have been investigated for their potential as enzyme inhibitors and receptor antagonists, particularly in relation to neuropharmacology and cancer therapy.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as inhibitors for various enzymes, including phospholipase D, which is involved in lipid signaling pathways. For instance, structure–activity relationship (SAR) studies on related pyrimidine compounds have shown that modifications can significantly enhance their potency as enzyme inhibitors .

Case Study:

In a study focusing on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), compounds structurally related to this compound were identified as potent inhibitors, leading to decreased levels of bioactive lipids in vivo. This highlights the compound's potential in modulating lipid signaling pathways relevant to emotional behavior and neurodegenerative diseases .

Cancer Research

The compound has also been explored for its anti-cancer properties. Pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibitors targeting CDK4 and CDK6 have been particularly promising in treating various proliferative diseases, including cancers .

Table: Summary of Biological Activities

| Activity | Target Enzyme/Pathway | Effect |

|---|---|---|

| Enzyme Inhibition | NAPE-PLD | Decreased bioactive lipid levels |

| Cancer Treatment | CDK4/CDK6 | Inhibition of cell proliferation |

| Neuropharmacology | Receptor Antagonism | Modulation of emotional behavior |

Industrial Applications

While specific industrial applications are not extensively documented, the principles of large-scale organic synthesis can be applied to produce this compound on an industrial scale. Techniques such as continuous flow reactors could optimize reaction conditions for efficient production, potentially leading to commercial applications in pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparación Con Compuestos Similares

Similar Compounds

2-(pyridin-2-yl)pyrimidine: Lacks the methyl group at the 2-position.

N-(pyridin-2-yl)pyrimidin-4-amine: Lacks the methyl group at the 2-position of the pyrimidine ring.

2-methyl-N-(pyridin-3-yl)pyrimidin-4-amine: The pyridine ring is attached at the 3-position instead of the 2-position.

Uniqueness

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is unique due to the presence of both a methyl group and a pyridin-2-yl group, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

Target Enzymes

Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Specifically, it has shown effectiveness against CDK4 and CDK6, which are critical in the progression of various cancers .

Biochemical Pathways

The inhibition of CDKs by this compound results in the disruption of several key signaling pathways related to cell proliferation and survival. This mechanism is crucial in cancer therapies, where halting the cell cycle can lead to reduced tumor growth .

Anti-Cancer Properties

The compound has demonstrated significant anti-proliferative effects in various cancer cell lines. Notably, it has been effective against human breast cancer (MDA-MB-231) and gastric cancer cells, showcasing a selective toxicity profile with minimal effects on non-cancerous cells .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | 20-fold over MCF10A |

| MCF-7 | 17.02 | - |

| Non-Cancer MCF10A | >200 | - |

Other Biological Effects

In addition to its anti-cancer properties, the compound exhibits potential anti-fibrotic activity against hepatic stellate cells (HSC-T6), indicating broader therapeutic applications beyond oncology .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses favorable absorption and distribution characteristics. It has an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 mL/h/kg following intravenous administration . These properties suggest that the compound could be suitable for oral dosing regimens.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

- Study on MDA-MB-231 Cells : In vivo experiments demonstrated that treatment with the compound significantly inhibited lung metastasis in mice models when injected with MDA-MB-231 cells .

- Selectivity Profile : A comparative analysis showed that the compound had a nearly 20-fold greater effect on cancer cells compared to normal cells, highlighting its potential as a targeted therapy .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation pathways, enhancing its therapeutic potential .

Propiedades

IUPAC Name |

2-methyl-N-pyridin-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-11-7-5-10(13-8)14-9-4-2-3-6-12-9/h2-7H,1H3,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRQAUGZCGTPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.